molecular formula C14H16O2 B231445 Cyclohexylidene(phenyl)acetic acid

Cyclohexylidene(phenyl)acetic acid

Cat. No.: B231445
M. Wt: 216.27 g/mol
InChI Key: IYRMGELFNCXYBQ-UHFFFAOYSA-N
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Description

Cyclohexylidene(phenyl)acetic acid is a chemical scaffold of significant interest in medicinal chemistry and pharmacology research. Its structure, incorporating a phenylacetic acid moiety linked to a cyclohexylidene group, is recognized as a privileged motif in the design of bioactive molecules . Scientific literature on structurally related compounds indicates strong potential for this core structure in the development of anti-inflammatory and analgesic agents . For instance, closely related compounds, such as 2-[4-[(2-oxocyclohexylidene)methyl]phenyl]propionic acid, have demonstrated potent activity in established models like the carrageenan-induced edema test and in anti-adjuvant arthritis studies . This suggests that this compound may serve as a key intermediate or precursor for researchers investigating novel pathways in immune response modulation. The phenylacetic acid component is a common feature in several classes of therapeutic agents and research compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and CRTh2 receptor antagonists, which are targeted for the treatment of allergic asthma and other inflammatory conditions . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly how the cyclohexylidene substituent influences potency, selectivity, and metabolic stability compared to other aromatic and aliphatic analogs . Its application extends to synthetic organic chemistry, where it can be used as a building block for the construction of more complex, stereochemically defined molecules for biological evaluation. This compound is offered exclusively for research purposes in laboratory settings.

Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

2-cyclohexylidene-2-phenylacetic acid

InChI

InChI=1S/C14H16O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2,(H,15,16)

InChI Key

IYRMGELFNCXYBQ-UHFFFAOYSA-N

SMILES

C1CCC(=C(C2=CC=CC=C2)C(=O)O)CC1

Canonical SMILES

C1CCC(=C(C2=CC=CC=C2)C(=O)O)CC1

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Formula Molecular Weight pKa Key Functional Groups
This compound C₁₄H₁₆O₂ 216.28 ~4.5 Carboxylic acid, cyclohexylidene
Benzilic Acid C₁₄H₁₂O₃ 228.25 ~2.5 Carboxylic acid, hydroxyl, diphenyl
Cyclohexylphenylacetic Acid C₁₄H₁₈O₂ 218.29 ~4.8 Carboxylic acid, cyclohexyl

Table 2: Kinetic Parameters in α-Amylase-Catalyzed Reactions

Compound k (M⁻¹s⁻¹) Solvent Isotope Effect Dominant Mechanism
p-Nitrophenyl Acetate 1.40 × 10⁵ 1.3 General base catalysis
p-Nitrophenyl Benzoate 2.19 × 10³ 2.0 Acyl-imidazole intermediate
Cyclohexylphenylacetic Acid Not applicable N/A Steric inhibition

Preparation Methods

Reaction Mechanism and Optimization

The condensation of phenylacetonitrile (or substituted derivatives) with cyclohexanone proceeds via base-catalyzed nucleophilic addition, facilitated by a phase transfer catalyst (PTC) such as tetrabutylammonium bromide. The reaction occurs under mild temperatures (<100°C) without organic solvents, forming 2-cyclohexylidene-2-phenylacetonitrile as the intermediate. Key advantages include:

  • Stoichiometric efficiency : A 1:1 molar ratio of reactants eliminates the need for cyclohexanone excess, reducing waste and simplifying purification.

  • Catalytic system : Aqueous sodium hydroxide and PTC enable rapid reaction kinetics, achieving completion within 4–6 hours at 80°C.

Hydrolysis to the Target Acid

The nitrile intermediate undergoes hydrolysis under acidic conditions (e.g., 10% sulfuric acid) to yield cyclohexylidene(phenyl)acetic acid. While patent focuses on the nitrile synthesis, standard nitrile hydrolysis protocols—such as refluxing with hydrochloric acid or using hydrogen peroxide—are applicable for conversion to the carboxylic acid.

Example Synthesis (Adapted from) :

  • Combine benzyl cyanide (0.5 mol) and cyclohexanone (0.5 mol) with NaOH (1.0 mol) and PTC (0.05 mol) in water.

  • Stir at 80°C for 5 hours, then acidify to pH 6–7 with acetic acid.

  • Extract with cyclohexane, wash, and concentrate to isolate 2-cyclohexylidene-2-phenylacetonitrile (85% yield).

  • Hydrolyze the nitrile with 6M HCl under reflux for 12 hours to obtain the acid (90% yield after crystallization).

Ene Reaction of Cyclohexene with Benzoylformic Acid Esters

Lewis Acid-Mediated Synthesis

The ene reaction between cyclohexene and methyl benzoylformate in the presence of Lewis acids (e.g., AlCl₃ or BF₃·OEt₂) produces 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid ester. This method operates at ambient temperature, avoiding energy-intensive cryogenic conditions required in earlier approaches.

Reduction and Hydrolysis

The ester intermediate undergoes hydrogenation (e.g., H₂/Pd-C) to saturate the cyclohexene ring, followed by saponification with aqueous NaOH to yield 2-cyclohexyl-2-hydroxy-2-phenylacetic acid. While this route achieves high purity, the final product lacks the cyclohexylidene moiety, making it unsuitable for applications requiring the unsaturated structure.

Cyclization of Olefins with Malonic Acid Derivatives

Sterically Hindered Product Synthesis

Patent discloses a cyclization strategy where olefins react with 2-substituted malonic acid derivatives (e.g., malononitrile) under reflux with ammonium acetate and acetic acid. This method excels in synthesizing sterically congested analogs like 2-(2,6-diethyl-5-phenyl-2-ene-1-cyclohexylidene)malononitrile (70% yield).

Industrial Applications and Scalability

The condensation method is preferred for large-scale production due to its minimal solvent use, low energy input, and straightforward isolation via phase separation. In contrast, the ene reaction requires cost-prohibitive Lewis acids, while the cyclization route generates stoichiometric byproducts (e.g., water), necessitating azeotropic distillation.

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